molecular formula C20H21BrN4O2 B2426016 1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 2380057-27-0

1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2426016
CAS No.: 2380057-27-0
M. Wt: 429.318
InChI Key: SQGOUBYMYGHLJY-UHFFFAOYSA-N
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Description

1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and an indole group, making it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and subsequently with indole derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one
  • 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
  • 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one

Uniqueness

What sets 1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c21-17-10-22-20(23-11-17)27-14-15-4-3-8-25(12-15)19(26)13-24-9-7-16-5-1-2-6-18(16)24/h1-2,5-7,9-11,15H,3-4,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOUBYMYGHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)COC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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